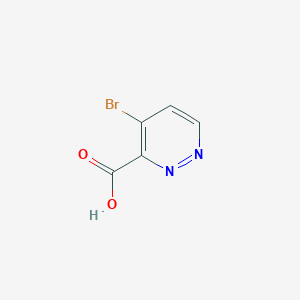
4-Bromopyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromopyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromopyridazine-3-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to introduce the bromine atom and the carboxylic acid group. The steps include chlorination, hydroxylation, and bromination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of 3,6-dichloropyridazine as a raw material. The process includes four main steps: chlorination to form 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, further conversion to 4-hydroxypyridazine, and finally bromination to yield 4-bromopyridazine . This method is favored for its high yield and simplicity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridazine derivatives.
- Alcohols and other oxidized forms of the carboxylic acid group.
Aplicaciones Científicas De Investigación
4-Bromopyridazine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Employed in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-bromopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
3-Bromopyridine: An isomer with the bromine atom at the 3-position.
4-Bromonicotinic Acid: Similar structure but with a different nitrogen arrangement.
Uniqueness: 4-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxylic acid group makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C5H3BrN2O2 |
|---|---|
Peso molecular |
202.99 g/mol |
Nombre IUPAC |
4-bromopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
Clave InChI |
ZAMXDWURTXOCNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC(=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


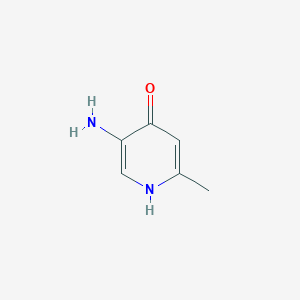
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)

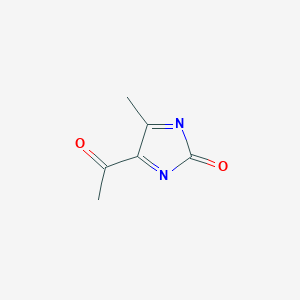
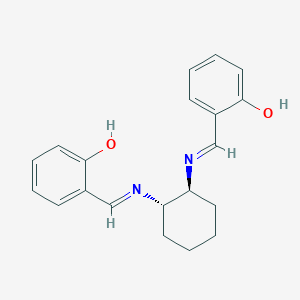

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
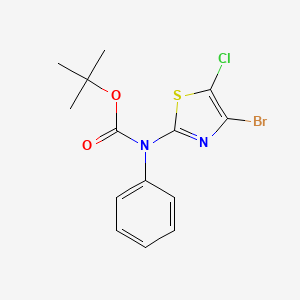
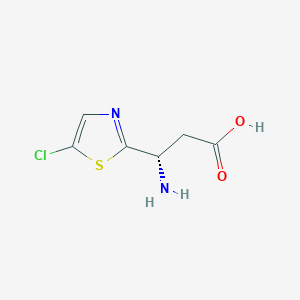

![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)

